BENGHE Validation & Comparative

Check Availability & Pricing

GSK864 in the Landscape of Pan-IDH1
Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK864

Cat. No.: B607869

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of GSK864 with other prominent pan-inhibitors of mutant
isocitrate dehydrogenase 1 (IDH1). The information is supported by experimental data to
facilitate informed decisions in research and development.

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers,
including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations
confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-
hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Consequently, the
development of inhibitors targeting mutant IDH1 has become a significant therapeutic strategy.
GSK864 is an allosteric inhibitor of mutant IDH1, demonstrating potency against various IDH1
mutations. This guide compares its efficacy with other notable pan-IDHL1 inhibitors, namely
Ivosidenib (AG-120) and BAY-1436032, based on available preclinical data.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The
following table summarizes the biochemical IC50 values of GSK864, Ivosidenib, and BAY-
1436032 against the most common IDH1-R132H mutation. This data is extracted from a study
that directly compared these inhibitors under the same experimental conditions, providing a
reliable basis for comparison.
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Inhibitor Target IC50 (nM)
GSK864 IDH1-R132H 15.2[1]
Ivosidenib (AG-120) IDH1-R132H 12[2]
BAY-1436032 IDH1-R132H 15[3][4]

Data from "Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase
1 Variant Inhibitors".

GSK864 also exhibits potent inhibition against other IDH1 R132 mutations, with reported IC50
values of 8.8 nM for R132C and 16.6 nM for R132G[1].

Cellular Activity: Inhibition of 2-HG Production

The primary function of mutant IDH1 inhibitors in a cellular context is to reduce the production
of the oncometabolite 2-HG. The following table presents the half-maximal effective
concentration (EC50) or IC50 values for the inhibition of 2-HG in cellular assays.

Cellular IC50/EC50

Inhibitor Cell Line IDH1 Mutation

(nM)
GSK864 HT1080 R132C 320 (EC50)[1]
Ivosidenib (AG-120) HT1080 R132C 7.5 (IC50)
BAY-1436032 HT1080 R132C 135 (IC50)

Data compiled from multiple sources, which may account for variations in experimental
conditions.

In Vivo Efficacy: Preclinical Animal Models

Preclinical studies in animal models provide valuable insights into the potential therapeutic
efficacy of these inhibitors.

GSK864: In a mouse xenograft model of human AML with IDH1 mutations, intraperitoneal
administration of GSK864 led to a reduction in leukemic blasts[1]. A study in CD-1 mice
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demonstrated that significant concentrations of GSK864 were maintained in peripheral blood
for up to 24 hours following a dose of 213 mg/kg[1].

BAY-1436032: Oral administration of BAY-1436032 in patient-derived xenograft (PDX) models
of IDH1-mutant AML resulted in the clearance of leukemic blasts, induction of myeloid
differentiation, depletion of leukemic stem cells, and prolonged survival[3][4].

Ivosidenib (AG-120): In a mouse xenograft model using HT1080 cells, oral administration of
Ivosidenib led to a significant reduction in tumor 2-HG levels.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are
provided.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b607869?utm_src=pdf-body
https://www.medchemexpress.com/GSK864.html
https://pubmed.ncbi.nlm.nih.gov/28232670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5629366/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Normal Cell Cancer Cell with IDH1 Mutation

NADP+ NADPH
Isocitrate alpha-KG alpha-KG
NADP+ 2-HG Epigenetic D i
(Oncometabolite) R

Oncogenesis

Mutant IDH1

Allosteric Inhibiti
Inhibition
Biochemical Assay Cell-Based Assay In Vivo Model
Purified Recombinant Cancer Cell Line Establish Tumor Xenograft
Mutant IDH1 Enzyme (e.g., HT1080 with IDH1 mutation) in Immunocompromised Mice
\/ \/ \/
Incubate with Inhibitor Treat with Inhibitor Administer Inhibitor
(e.g., GSK864) (e.g., GSK864 via IP)
\/ \/ \/ Y
Add Substrates . . . . Analyze Biomarkers
(alpha-KG, NADPH) Cell Lysis & Metabolite Extraction Monitor Tumor Growth (€.9., 2-HG levels, blast counts)
\/ \/
Measure NADPH Consumption Quantify 2-HG Levels
(Absorbance at 340 nm) (LC-MS/MS or D2HGDH assay)
\/ \/
Calculate IC50 Calculate EC50

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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